molecular formula C16H20O2P2 B14331458 (Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] CAS No. 98815-23-7

(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]

Cat. No.: B14331458
CAS No.: 98815-23-7
M. Wt: 306.28 g/mol
InChI Key: UBTHALOOCSARJP-UHFFFAOYSA-N
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Description

(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] is an organophosphorus compound with the molecular formula C16H20O2P2. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to a central ethane-1,2-diyl backbone through phosphane linkages. It is commonly used as a ligand in coordination chemistry and has applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] typically involves the reaction of 4-methoxyphenylphosphine with ethane-1,2-diyl dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of (Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane] is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it a valuable ligand in coordination chemistry and a versatile compound in various chemical reactions .

Properties

CAS No.

98815-23-7

Molecular Formula

C16H20O2P2

Molecular Weight

306.28 g/mol

IUPAC Name

(4-methoxyphenyl)-[2-(4-methoxyphenyl)phosphanylethyl]phosphane

InChI

InChI=1S/C16H20O2P2/c1-17-13-3-7-15(8-4-13)19-11-12-20-16-9-5-14(18-2)6-10-16/h3-10,19-20H,11-12H2,1-2H3

InChI Key

UBTHALOOCSARJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)PCCPC2=CC=C(C=C2)OC

Origin of Product

United States

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